3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a bicyclic oxabicycloheptane core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the construction of the oxabicycloheptane core, and the introduction of the carboxylic acid group. Common synthetic methods include cyclization reactions, nucleophilic substitutions, and amide bond formations. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, focusing on cost-effectiveness, safety, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID include other pyrazole derivatives and bicyclic compounds with similar structural features. Examples include:
- 2-Hydroxy-2-methylpropiophenone
- 1-Hydroxycyclohexyl phenyl ketone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide .
Uniqueness
What sets 3-({[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID apart is its unique combination of a pyrazole ring and an oxabicycloheptane core, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
3-[3-(3,5-dimethylpyrazol-1-yl)propylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-9-8-10(2)19(18-9)7-3-6-17-15(20)13-11-4-5-12(23-11)14(13)16(21)22/h8,11-14H,3-7H2,1-2H3,(H,17,20)(H,21,22) |
InChI Key |
GXSOIEZNSLSJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2C3CCC(C2C(=O)O)O3)C |
Origin of Product |
United States |
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